molecular formula C25H35NO B15137408 Icmt-IN-46

Icmt-IN-46

Cat. No.: B15137408
M. Wt: 365.6 g/mol
InChI Key: UQVCHLFKAFFRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-46 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, an enzyme involved in the post-translational modification of proteins, particularly those containing the C-terminal CAAX motif. This enzyme plays a crucial role in the activation of Ras proteins, which are significant in cell proliferation and oncogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icmt-IN-46 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the formation of the tetrahydropyranyl ring and subsequent methylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Icmt-IN-46 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties .

Scientific Research Applications

Icmt-IN-46 has several scientific research applications:

    Chemistry: Used as a tool to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on protein modification.

    Biology: Helps in understanding the role of post-translational modifications in cellular processes.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit Ras activation.

    Industry: Utilized in the development of new therapeutic agents targeting Ras-related cancers

Mechanism of Action

Icmt-IN-46 exerts its effects by inhibiting isoprenylcysteine carboxyl methyltransferase. This inhibition prevents the methylation of the C-terminal isoprenylated cysteine residue of CAAX proteins, thereby affecting their localization and function. The molecular targets include Ras proteins, and the pathways involved are related to cell proliferation and oncogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Icmt-IN-46 stands out due to its potent inhibition of isoprenylcysteine carboxyl methyltransferase with an IC50 value of 0.556 μM. Its optimized structure provides better solubility and effectiveness compared to other inhibitors like cysmethynil .

Properties

Molecular Formula

C25H35NO

Molecular Weight

365.6 g/mol

IUPAC Name

3-tert-butyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline

InChI

InChI=1S/C25H35NO/c1-23(2,3)21-12-9-13-22(18-21)26-16-14-25(20-10-7-6-8-11-20)15-17-27-24(4,5)19-25/h6-13,18,26H,14-17,19H2,1-5H3

InChI Key

UQVCHLFKAFFRFR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C(C)(C)C)C3=CC=CC=C3)C

Origin of Product

United States

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